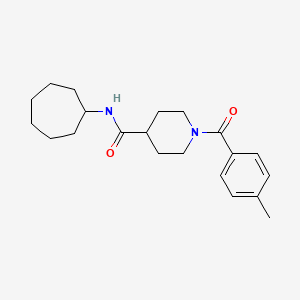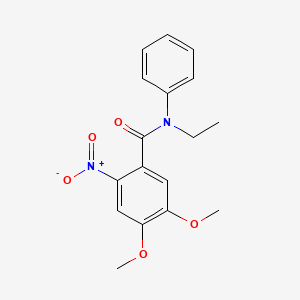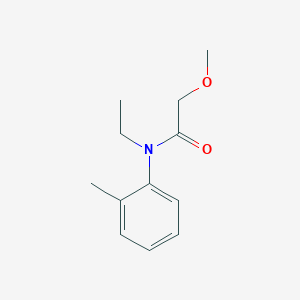
1-allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye commonly used in scientific research to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a small molecule that binds specifically to amyloid fibrils, causing them to emit a fluorescent signal that can be detected and measured.
作用机制
ThT binds specifically to amyloid fibrils, causing them to emit a fluorescent signal. The binding of ThT to amyloid fibrils is thought to occur through a combination of hydrophobic and electrostatic interactions. The fluorescent signal emitted by ThT is thought to be due to the stacking of ThT molecules on the surface of the amyloid fibrils.
Biochemical and Physiological Effects:
ThT is a small molecule that does not have any known biochemical or physiological effects on its own. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the study of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of ThT is its ability to specifically bind to amyloid fibrils. This makes it a valuable tool in the study of neurodegenerative diseases. ThT is also relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of ThT is that it can only detect amyloid fibrils that have a β-sheet structure. It cannot detect other types of protein aggregates that are associated with neurodegenerative diseases. ThT is also not specific to any particular type of amyloid fibril, so it may bind to non-pathogenic amyloid fibrils as well.
未来方向
There are several future directions for the use of ThT in scientific research. One area of interest is the development of new compounds that can inhibit amyloid fibril formation. ThT can be used to screen these compounds for their ability to inhibit amyloid fibril formation.
Another area of interest is the development of new imaging techniques that can detect amyloid fibrils in vivo. ThT has been used in some in vivo imaging studies, but more research is needed to develop imaging techniques that can detect amyloid fibrils in living organisms.
Finally, ThT can be used to study the role of amyloid fibrils in other diseases besides neurodegenerative diseases. For example, amyloid fibrils have been implicated in the development of type II diabetes, and ThT could be used to study the role of amyloid fibrils in this disease.
合成方法
ThT can be synthesized by the reaction of 2-methylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide to yield ThT. The synthesis method for ThT is relatively simple and can be performed in a laboratory setting.
科学研究应用
ThT is widely used in scientific research to detect amyloid fibrils. It has been used to study the formation and aggregation of amyloid fibrils in vitro and in vivo. ThT has also been used to screen compounds for their ability to inhibit amyloid fibril formation. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the development of therapeutics for neurodegenerative diseases.
属性
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-8-17-14(19)12(13(18)16-15(17)20)9-11-7-5-4-6-10(11)2/h3-7,9H,1,8H2,2H3,(H,16,18,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKTSGLKRITI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)





![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)

![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)
